molecular formula C18H21NO2 B101083 1-Benzyl-3-(2-methoxyphenoxy)pyrrolidine CAS No. 17741-12-7

1-Benzyl-3-(2-methoxyphenoxy)pyrrolidine

Cat. No.: B101083
CAS No.: 17741-12-7
M. Wt: 283.4 g/mol
InChI Key: KAGUYPQFCBPBBF-UHFFFAOYSA-N
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Description

1-Benzyl-3-(2-methoxyphenoxy)pyrrolidine is a pyrrolidine derivative featuring a benzyl group at the 1-position and a 2-methoxyphenoxy substituent at the 3-position.

Properties

CAS No.

17741-12-7

Molecular Formula

C18H21NO2

Molecular Weight

283.4 g/mol

IUPAC Name

1-benzyl-3-(2-methoxyphenoxy)pyrrolidine

InChI

InChI=1S/C18H21NO2/c1-20-17-9-5-6-10-18(17)21-16-11-12-19(14-16)13-15-7-3-2-4-8-15/h2-10,16H,11-14H2,1H3

InChI Key

KAGUYPQFCBPBBF-UHFFFAOYSA-N

SMILES

COC1=CC=CC=C1OC2CCN(C2)CC3=CC=CC=C3

Canonical SMILES

COC1=CC=CC=C1OC2CCN(C2)CC3=CC=CC=C3

Synonyms

1-BENZYL-3-(O-METHOXYPHENOXY)PYRROLIDINE

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations at the 3-Position

The 3-position of the pyrrolidine ring is a critical site for functionalization. Below is a comparative analysis of compounds with substituents analogous to 2-methoxyphenoxy:

Compound Name Substituent at 3-Position Yield (%) IR (cm⁻¹) Key NMR Data (δ, ppm) Biological Activity (if reported) Reference ID
1-Benzyl-3-(4-methoxyphenyl)-3-(trimethylsilyloxy)pyrrolidine 4-Methoxyphenyl + trimethylsilyloxy 42 1248, 1103 Not provided Not reported
1-Benzyl-3-(4-chlorophenyl)-3-(trimethylsilyloxy)pyrrolidine 4-Chlorophenyl + trimethylsilyloxy 31 1250, 1094 0.07 (s, 9H, Si(CH₃)₃), 7.24–7.42 (m, 9H) Not reported
1-Benzyl-3-(naphthalen-2-yl)-3-(trimethylsilyloxy)pyrrolidine Naphthalen-2-yl + trimethylsilyloxy 47 1250, 1040 7.59–7.88 (m, 4H, naphthyl protons) Not reported
Benzyl 3-methoxy-1-pyrrolidinecarboxylate Methoxy + carboxylate Not reported Not provided InChI=1S/C13H17NO3/c1-16-12-7-8-14(9-12) Not reported
1-Benzyl-3-(α-phenetylamino)pyrrolidine α-Phenethylamino Not reported Not provided Not provided Precursor to optically active 3-aminopyrrolidines
1-Benzyl-3-(trifluoroacetamido)pyrrolidine Trifluoroacetamido Not reported Not provided Melting point: 71°C Biochemical reagent applications
Key Observations:
  • Substituent Effects on Yield : Electron-donating groups (e.g., 4-methoxyphenyl) generally result in higher yields (42%) compared to electron-withdrawing groups (e.g., 4-chlorophenyl, 31%) during synthesis .
  • Structural Impact on Spectroscopy : Trimethylsilyloxy-containing analogs show characteristic IR peaks near 1248–1250 cm⁻¹ (Si-O stretching) . The ¹H-NMR of 4-chlorophenyl derivatives includes aromatic proton signals at δ 7.24–7.42 ppm, while naphthyl substituents produce distinct upfield shifts .
  • Functional Group Diversity: Replacement of phenoxy with amino (e.g., α-phenethylamino) or acylated amino (e.g., trifluoroacetamido) groups alters solubility and bioactivity .

Structural Analogues with Modified Benzyl Groups

Variations in the benzyl group at the 1-position also influence properties:

  • 1-Benzyl-3-(tert-butoxycarbonylamino)pyrrolidine: Used as a protected intermediate in peptide synthesis .
  • 1-Benzyl-3-(ethylamino)pyrrolidine: Features an ethylamino group, enhancing nucleophilicity for further derivatization .

Preparation Methods

Pyrrolidine Ring Formation with Subsequent Functionalization

A foundational approach involves constructing the pyrrolidine core before introducing the benzyl and 2-methoxyphenoxy substituents. EvitaChem outlines a method where γ-lactams or aminoketones undergo cyclization under acidic or basic conditions. For example, reacting 3-benzylaminopropionic acid derivatives with dehydrating agents (e.g., PCl₃) forms the pyrrolidine ring. Subsequent etherification with 2-methoxyphenol in the presence of NaH or K₂CO₃ introduces the phenoxy group. This two-step process achieves moderate yields (45–60%) but requires stringent temperature control to avoid side reactions such as N-dealkylation.

Mitsunobu Reaction for Ether Bond Formation

The Mitsunobu reaction enables direct coupling of 2-methoxyphenol to a preformed 3-hydroxypyrrolidine intermediate. A patent by GB1588469A demonstrates this using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃) in tetrahydrofuran (THF). The hydroxyl group at the 3-position of 1-benzylpyrrolidin-3-ol reacts with 2-methoxyphenol, yielding the target compound in 68–72% efficiency. Stereochemical control is achievable by modifying the phosphine ligand, though scalability is limited by reagent cost and purification challenges.

Reductive Amination Pathways

Imine Intermediate Reduction

Condensation of 2-methoxybenzaldehyde with 3-aminopyrrolidine generates a Schiff base, which is reduced using NaBH₄ or NaBH₃CN. A study by SciELO highlights the use of benzyl bromide for N-protection before reductive amination, achieving 75–80% yields. Critical parameters include solvent polarity (MeOH or EtOH) and pH control during workup to prevent hydrolysis of the methoxy group.

Catalytic Hydrogenation

Palladium-on-carbon (Pd/C) or Raney nickel catalyzes the hydrogenation of imine intermediates under H₂ pressure (1–3 atm). This method, noted for its scalability, produces 1-benzyl-3-(2-methoxyphenoxy)pyrrolidine with >90% purity but requires specialized equipment for high-pressure reactions.

Transition Metal-Catalyzed Reductive Coupling

Iridium-Catalyzed Azomethine Ylide Cycloaddition

A breakthrough method from ChemRxiv employs iridium complexes (e.g., Vaska’s complex) with tetramethyldisiloxane (TMDS) to generate azomethine ylides from tertiary amides. These ylides undergo [3+2] cycloaddition with dipolarophiles like 2-methoxyphenyl acrylates, forming the pyrrolidine core in a single pot. Yields reach 70–88% with excellent stereoselectivity (dr >20:1). This approach minimizes side products and is adaptable to diverse substituents.

Nickel-Mediated Cross-Coupling

Nickel catalysts (e.g., NiCl₂(dme)) facilitate cross-coupling between benzyl halides and 3-(2-methoxyphenoxy)pyrrolidine precursors. A patent by WO2010058429A1 reports 65–78% yields using this method, though functional group tolerance is limited to electron-neutral aryl halides.

Comparative Analysis of Synthetic Routes

Method Yield (%) Key Advantages Limitations Source
Ring-Closing Cyclization45–60Cost-effective reagentsMulti-step, moderate yields
Mitsunobu Reaction68–72Stereochemical controlHigh reagent cost, purification issues
Reductive Amination75–80Scalable, high puritypH-sensitive intermediates
Iridium-Catalyzed Cycloaddition70–88Single-pot, excellent selectivityRequires specialized catalysts
Nickel Cross-Coupling65–78Broad substrate scopeLimited to specific halides

Optimization Strategies and Reaction Engineering

Solvent and Temperature Effects

Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity in etherification steps, while nonpolar solvents (toluene) improve cyclization efficiency. For example, GB1588469A achieved 83% yield in toluene at 90°C, compared to 58% in THF under identical conditions.

Catalytic System Tuning

Modifying ligand architecture in iridium catalysts (e.g., substituting PPh₃ with BINAP) increases enantiomeric excess (ee) to >95% in asymmetric syntheses.

Green Chemistry Approaches

Microwave-assisted synthesis reduces reaction times from 12 hours to 30 minutes for reductive amination steps, as demonstrated in PMC, though energy consumption remains a concern .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-Benzyl-3-(2-methoxyphenoxy)pyrrolidine, and how can reaction yields be optimized?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, coupling 2-methoxyphenol derivatives with pyrrolidine precursors (e.g., 1-benzylpyrrolidine) using activating agents like NaH or K₂CO₃ in polar aprotic solvents (DMF or DMSO) at elevated temperatures (150–160°C) . Yield optimization requires stoichiometric control of reagents (e.g., 1:1 molar ratio of acid and amine precursors), purification via column chromatography, and monitoring by TLC or LC-MS . Typical yields range from 36% to 93%, depending on substituent steric effects and purification efficiency.

Q. Which analytical techniques are critical for characterizing this compound and its intermediates?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H and ¹³C NMR (e.g., in DMSO-d₆) confirm structural integrity, with key signals for benzyl groups (δ 7.2–7.5 ppm), methoxy protons (δ 3.8–4.0 ppm), and pyrrolidine ring protons (δ 1.9–3.3 ppm) .
  • LC-HRMS : Validates molecular weight (e.g., [M+H]⁺ = 404.1974) and purity. Retention times (e.g., tR = 0.79–1.13 min) help distinguish intermediates .
  • FTIR : Identifies functional groups (e.g., C=O stretches at ~1700 cm⁻¹, aromatic C-O at ~1250 cm⁻¹) .

Q. How can enantiomeric purity of chiral pyrrolidine derivatives be assessed?

  • Methodological Answer : Chiral HPLC with polysaccharide-based columns (e.g., Chiralpak AD-H) resolves enantiomers. For example, (3R,4R)- and (3S,4S)-pyrrolidinediol diastereomers show distinct retention times. Absolute configuration is confirmed via X-ray crystallography or optical rotation comparisons with literature values .

Advanced Research Questions

Q. What strategies address contradictions in biological activity data for structurally related pyrrolidine derivatives?

  • Methodological Answer : Discrepancies in receptor binding (e.g., dual orexin receptor antagonism) may arise from stereochemistry or substituent positioning. Systematic SAR studies are recommended:

  • Step 1 : Synthesize analogs with varied substituents (e.g., 3,4-dimethoxybenzyl vs. 2-methoxyphenoxy groups) .
  • Step 2 : Evaluate bioactivity using standardized assays (e.g., calcium flux for receptor antagonism).
  • Step 3 : Cross-validate with computational docking to correlate structural motifs with binding affinity .

Q. How does the methoxyphenoxy group influence metabolic stability in vivo?

  • Methodological Answer : The 2-methoxyphenoxy moiety enhances lipophilicity (logP ~2.5–3.0), improving blood-brain barrier penetration but potentially reducing metabolic stability. In vitro microsomal assays (human/rat liver microsomes) quantify oxidative degradation. Stabilization strategies include fluorination of the phenyl ring or replacing methoxy with trifluoromethoxy groups .

Q. What synthetic challenges arise in scaling up this compound, and how are they mitigated?

  • Methodological Answer :

  • Challenge 1 : Low yields in coupling steps due to steric hindrance. Solution : Use microwave-assisted synthesis (e.g., 150°C for 20 hours) to enhance reaction efficiency .
  • Challenge 2 : Purification difficulties from byproducts. Solution : Optimize solvent systems (e.g., EtOAc/hexane gradients) or employ recrystallization with methanol/water .

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